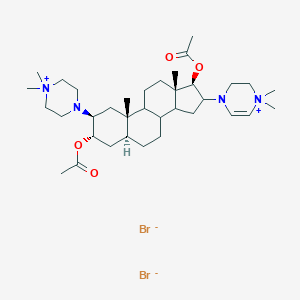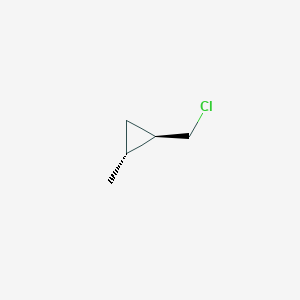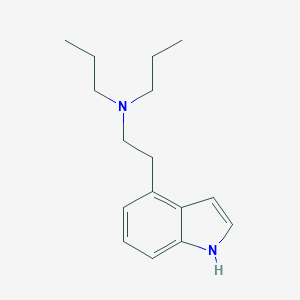
4-(2-二-N-丙基氨基乙基)吲哚
描述
Synthesis Analysis
The synthesis of 5-Methoxy-l-methyl-4-(2-N,N-di-n-propylaminoethyl)indole, a derivative of 4-(2-Di-N-propylaminoethyl)indole, was achieved from 5-hydroxyindole through a multistep synthesis . This compound was designed as a bioisostere of “p-dimethoxy” catechol congeners of dopaminergic agonists .Molecular Structure Analysis
The molecular structure of 4-(2-Di-N-propylaminoethyl)indole consists of a 16-carbon chain with 24 hydrogen atoms and 2 nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Di-N-propylaminoethyl)indole include a molecular weight of 244.37 g/mol. Further details about its melting point, boiling point, and density were not found in the search results.科学研究应用
Synthesis and Pharmacological Effects
The compound “4-(2-Di-N-propylaminoethyl)indole” has been synthesized from 5-hydroxyindole through a multistep synthesis . This compound was designed as a bioisostere of “p-dimethoxy” catechol congeners of dopaminergic agonists . However, it showed a low order of cardiovascular activity, which appeared to be independent of dopamine receptors .
Dopaminergic Agonist Research
This compound has been used in the research of dopaminergic agonists. It was designed as a bioisostere of “p-dimethoxy” catechol congeners of dopaminergic agonists derived from a variety of ring systems . However, it showed a lack of dopaminergic activity .
Cardiovascular Activity Research
The compound has been evaluated for its cardiovascular activity. All members of this indole-derived series showed a low order of cardiovascular activity .
Multicomponent Reactions
Indoles, including “4-(2-Di-N-propylaminoethyl)indole”, are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Synthesis of Heterocyclic Compounds
Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . The last decade has witnessed considerable activity towards the synthesis of indole derivatives .
Metal-Catalyzed Functionalization
Indoles have been used in metal-catalyzed functionalization reactions . The review is organized by the positional selectivity and type of methods used for functionalization .
安全和危害
属性
IUPAC Name |
N-[2-(1H-indol-4-yl)ethyl]-N-propylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-11-18(12-4-2)13-9-14-6-5-7-16-15(14)8-10-17-16/h5-8,10,17H,3-4,9,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBPRLOPBAGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2C=CNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227004 | |
| Record name | 4-(2-Di-N-propylaminoethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Di-N-propylaminoethyl)indole | |
CAS RN |
76149-15-0 | |
| Record name | 4-(2-Di-N-propylaminoethyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076149150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Di-N-propylaminoethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-di-N-propylaminoethyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is there a difference in the dopaminergic action between DPAI and its 6-hydroxy analog?
A2: While both compounds share structural similarities, the research primarily focuses on DPAI. The 6-hydroxy analog's synthesis has been reported, [] but its specific dopaminergic actions haven't been directly compared to DPAI in the provided research. Further studies are needed to determine if the 6-hydroxy substitution alters its interaction with dopamine receptors or elicits different downstream effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

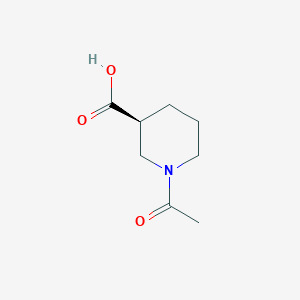



![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B46158.png)
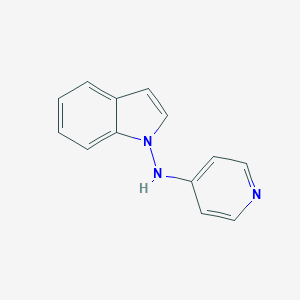
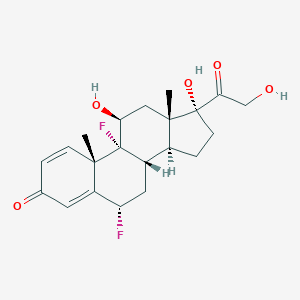
![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)

![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)

